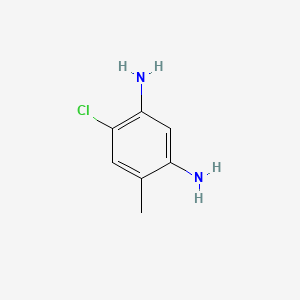

1,3-Benzenediamine, 4-chloro-6-methyl-

Description

BenchChem offers high-quality 1,3-Benzenediamine, 4-chloro-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediamine, 4-chloro-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

43216-72-4 |

|---|---|

Molecular Formula |

C7H9ClN2 |

Molecular Weight |

156.61 g/mol |

IUPAC Name |

4-chloro-6-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C7H9ClN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 |

InChI Key |

MYFJHUCULJNTOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-methyl-1,3-benzenediamine

Introduction

4-Chloro-6-methyl-1,3-benzenediamine, with the CAS Number 43216-72-4, is an aromatic amine of significant interest in various research and development sectors, including pharmaceuticals and performance polymers.[1] A thorough understanding of its physical properties is a critical prerequisite for its effective application, ensuring predictable behavior in reaction media, appropriate purification strategies, and safe handling. This guide provides a comprehensive overview of the key physical characteristics of this compound, underpinned by detailed, field-proven experimental protocols for their determination. As a self-validating system of analysis, the methodologies described herein are designed to yield accurate and reproducible data, which is paramount for advancing drug development and materials science.

The molecular structure of 4-Chloro-6-methyl-1,3-benzenediamine, featuring a chlorinated and methylated benzene ring with two amino groups, suggests a crystalline solid at room temperature with a degree of polarity that will influence its solubility profile. The presence of the amine functionalities indicates that its solubility will be pH-dependent.

Core Physical and Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers, which are crucial for database searches, regulatory compliance, and unambiguous scientific communication.

| Identifier | Value | Source |

| CAS Number | 43216-72-4 | [1] |

| Molecular Formula | C₇H₉ClN₂ | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| IUPAC Name | 4-Chloro-6-methylbenzene-1,3-diamine | [1] |

Quantitative Physical Properties

The following table summarizes the available physical property data for 4-Chloro-6-methyl-1,3-benzenediamine. It is important to note that while some properties can be accurately predicted using computational models, experimental verification is always the gold standard in scientific research.

| Property | Value | Method |

| Melting Point | Data not available | Experimental Determination Required |

| Boiling Point | Data not available | Experimental Determination Required |

| Appearance | Data not available | Visual Inspection |

| Solubility | Data not available | Experimental Determination Required |

Note: The lack of publicly available experimental data for these key physical properties underscores the importance of the standardized protocols detailed in the subsequent sections.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the primary physical properties of 4-Chloro-6-methyl-1,3-benzenediamine. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.

Workflow for Physical Property Determination

The logical flow for characterizing a novel or poorly characterized compound like 4-Chloro-6-methyl-1,3-benzenediamine is outlined in the diagram below. This workflow ensures that each property is determined in a systematic and efficient manner.

Caption: Workflow for the comprehensive physical and spectroscopic characterization of 4-Chloro-6-methyl-1,3-benzenediamine.

Determination of Appearance

Principle: The physical state, color, and odor of a compound are its most fundamental physical properties and can be indicative of its purity.

Methodology:

-

Sample Preparation: Place a small, representative sample of 4-Chloro-6-methyl-1,3-benzenediamine onto a clean, white watch glass.

-

Visual Inspection: Under good lighting, observe and record the physical state (e.g., crystalline solid, amorphous powder), color, and any other notable characteristics.

-

Odor Assessment: Carefully waft the vapors from the sample towards your nose. Do not directly inhale the vapors. Record any discernible odor. Aromatic amines often have a characteristic odor.

Causality: The color of an aromatic amine can be an indicator of its purity; freshly purified samples are often colorless or light-colored, while exposure to air and light can lead to oxidation and the formation of colored impurities.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.

Methodology:

-

Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Heat rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid determination may be necessary for an unknown compound).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). This range is the melting point.

-

Causality: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A broad melting range (>2 °C) often suggests the presence of impurities.

Boiling Point Determination (for liquid compounds)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol is included for completeness, although 4-Chloro-6-methyl-1,3-benzenediamine is expected to be a solid at room temperature.

Methodology (Micro-scale):

-

Apparatus: Place a small amount of the substance (a few drops) into a small test tube. Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.

-

Heating: Secure the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point.

Causality: The steady stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the temperature at which the external pressure is just greater than the vapor pressure, which is the boiling point.

Solubility Profile Determination

Principle: The solubility of a compound in various solvents provides insight into its polarity and the nature of its functional groups. The "like dissolves like" principle is a guiding concept.

Methodology:

-

General Procedure: In a small test tube, add approximately 10-20 mg of 4-Chloro-6-methyl-1,3-benzenediamine. Add 1 mL of the solvent in portions, agitating after each addition. Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.

-

Solvents to Test:

-

Water: To assess polarity and hydrogen bonding capability.

-

5% Aqueous HCl: The amine groups are basic and should be protonated by the acid, forming a more soluble ammonium salt. Solubility in aqueous acid is a strong indicator of a basic functional group.

-

5% Aqueous NaOH: To determine if the compound has any acidic protons (not expected for this structure, but a good control).

-

Common Organic Solvents:

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Toluene (nonpolar)

-

Hexane (nonpolar)

-

-

Causality: Aromatic amines are typically sparingly soluble in water but will dissolve in acidic solutions due to the formation of the polar ammonium salt. Solubility in a range of organic solvents provides a more detailed picture of its polarity.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are integral to confirming the identity and purity of the compound, which in turn validates the measured physical properties.

Workflow for Spectroscopic Analysis

Caption: A standardized workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR:

-

Acquire the spectrum on a calibrated NMR spectrometer.

-

Expected Signals: Aromatic protons in the region of 6-8 ppm, amine protons (which may be broad and their chemical shift can vary), and a singlet for the methyl group protons around 2-2.5 ppm.

-

-

¹³C NMR:

-

Acquire the spectrum.

-

Expected Signals: Aromatic carbons in the region of 110-150 ppm and a signal for the methyl carbon around 15-25 ppm.

-

Causality: The chemical shift of each proton and carbon is dependent on its local electronic environment, providing a unique fingerprint of the molecule's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Data Acquisition: Obtain the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

N-H stretching of the primary amine groups (two bands) in the region of 3300-3500 cm⁻¹.

-

C-H stretching of the aromatic ring and methyl group just above and below 3000 cm⁻¹.

-

C=C stretching of the aromatic ring in the region of 1450-1600 cm⁻¹.

-

C-N stretching in the region of 1250-1350 cm⁻¹.

-

C-Cl stretching in the fingerprint region (below 1000 cm⁻¹).

-

Causality: Each type of chemical bond vibrates at a characteristic frequency. The absorption of infrared radiation at these frequencies provides direct evidence for the presence of specific functional groups.

Conclusion

References

- U.S. Environmental Protection Agency. (2023). 1,3-Benzenediamine, 4-chloro-6-methyl-. Substance Details.

- National Center for Biotechnology Information (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. PubChem Compound Summary for CID 21835873.

-

U.S. Environmental Protection Agency. (n.d.). 1,3-Benzenediamine, 4-chloro-6-methyl-. Substance Details. Retrieved from [Link]1]

Sources

Architectural Kinetics: The Role of 4-Chloro-6-methyl-1,3-benzenediamine in Advanced Polymer Synthesis

Executive Summary

In the realm of advanced polymer chemistry and organic synthesis, the molecular architecture of a crosslinking agent dictates the macroscopic properties of the final material. 4-Chloro-6-methyl-1,3-benzenediamine (commonly referred to in industrial literature as 5-Chloro-2,4-toluenediamine) represents a masterclass in kinetic control. By strategically positioning a chlorine atom onto a toluenediamine core, chemists can manipulate both steric hindrance and electronic induction. This in-depth technical guide explores the physicochemical profiling, structure-activity causality, and validated protocols for synthesizing and applying this critical compound.

Molecular Architecture and Physicochemical Profiling

Understanding the reactivity of 4-Chloro-6-methyl-1,3-benzenediamine requires a foundational breakdown of its structure. The molecule features an electron-donating methyl group, two highly nucleophilic primary amine groups, and an electron-withdrawing chlorine atom.

As a self-validating system, the reactivity of the amines is directly modulated by their proximity to the chlorine atom. The amine at position 3 (para to the methyl group, ortho to the chlorine) experiences significant steric shielding and inductive electron withdrawal, making it less reactive than the amine at position 1.

Quantitative Data Summary

| Parameter | Specification |

| IUPAC Name | 4-chloro-6-methylbenzene-1,3-diamine |

| Common Synonyms | 5-Chloro-2,4-toluenediamine; 5-Chloro-m-toluenediamine |

| CAS Registry Number | 43216-72-4 |

| Molecular Formula | C7H9ClN2 |

| Molecular Weight | 156.61 g/mol |

| SMILES String | CC1=CC(Cl)=C(N)C=C1N |

| Physical State | Crystalline solid (colorless to light brown) |

Data supported by authoritative chemical databases [1].

Mechanistic Causality: The "Chlorine Effect" in Polymer Kinetics

As a Senior Application Scientist, I emphasize that the selection of a curing agent is never arbitrary; it is an exercise in molecular design. When synthesizing castable polyurethane elastomers, the reaction between an isocyanate-terminated prepolymer and an amine curing agent is highly exothermic and rapid. If unmodified 2,4-diaminotoluene is used, the reaction is nearly instantaneous, resulting in a "pot life" too short for industrial casting.

This is where the causality of the "Chlorine Effect" becomes critical. The introduction of the chlorine atom at the 4-position (relative to the 1,3-diamines) introduces two stabilizing forces:

-

Steric Hindrance: The bulky chlorine atom physically blocks the approach of the bulky isocyanate polymer chains to the adjacent amine group.

-

Inductive Electron Withdrawal (-I Effect): The electronegative chlorine pulls electron density away from the aromatic ring, reducing the nucleophilicity of the adjacent amine lone pair.

This dual-effect significantly attenuates the reaction rate, extending the pot life from seconds to minutes, which allows for the successful degassing and casting of large, defect-free polyurethane parts [2].

Fig 1: Mechanistic pathway showing how chlorine-induced steric hindrance extends polyurethane pot life.

Validated Synthesis Workflow: Protection-Directed Regioselectivity

Direct chlorination of 2,4-diaminotoluene is chemically unviable; the highly reactive free amines will undergo rapid oxidation and poly-chlorination, destroying the aromatic core. To maintain scientific integrity and achieve self-validating regioselectivity, the synthesis must employ a protection-deprotection strategy.

By acetylating the amines, we convert strongly activating, oxidation-prone groups into moderately activating, stable acetamides. This directs the subsequent electrophilic chlorination exclusively to the least sterically hindered, electronically favored position (position 5 relative to toluene, which is position 4 in the benzenediamine nomenclature).

Protocol 1: Regioselective Synthesis Methodology

-

Amine Protection (Acetylation):

-

Dissolve 1.0 equivalent of 2,4-diaminotoluene in glacial acetic acid.

-

Slowly add 2.2 equivalents of acetic anhydride under continuous stirring at 0°C to prevent thermal runaway.

-

Reflux the mixture at 120°C for 2 hours to yield 2,4-diacetamidotoluene.

-

-

Electrophilic Aromatic Chlorination:

-

Suspend the protected intermediate in a halogenated solvent (e.g., dichloromethane) with a catalytic amount of anhydrous Iron(III) chloride ( FeCl3 ).

-

Bubble 1.05 equivalents of dry chlorine gas ( Cl2 ) through the solution at room temperature. The acetamide groups direct the chlorine to the target position.

-

-

Acidic Deprotection (Hydrolysis):

-

Isolate the chlorinated intermediate and suspend it in a 6M Hydrochloric acid ( HCl ) solution.

-

Reflux for 4-6 hours to cleave the acetyl protecting groups, yielding the hydrochloride salt of the target amine.

-

-

Neutralization and Isolation:

-

Neutralize the aqueous solution with 10% Sodium hydroxide ( NaOH ) until pH 8 is reached.

-

Extract with ethyl acetate, dry over anhydrous sodium sulfate, and evaporate to yield the crude 4-Chloro-6-methyl-1,3-benzenediamine. Recrystallize from ethanol for >98% purity.

-

Fig 2: Step-by-step synthesis workflow utilizing protection-deprotection for regioselectivity.

Application Protocol: Polyurethane Elastomer Casting

The primary industrial application of this compound is as a high-performance chain extender and curing agent for TDI-based (Toluene Diisocyanate) prepolymers [3]. The following protocol outlines a self-validating casting process designed to maximize the mechanical properties of the resulting elastomer.

Protocol 2: Elastomer Casting Methodology

-

Prepolymer Degassing:

-

Heat the TDI-terminated polyether prepolymer (e.g., ~4.0% NCO content) to 80°C in a vacuum degassing chamber.

-

Apply a vacuum of <5 Torr for 30 minutes until all entrapped air bubbles are evacuated.

-

-

Curing Agent Preparation:

-

Melt the 4-Chloro-6-methyl-1,3-benzenediamine solid at 105°C in a separate, sealed, inert-gas-flushed vessel. Caution: Conduct in a fume hood due to vapor toxicity.

-

-

Stoichiometric Mixing:

-

Calculate the mixing ratio based on a 95% stoichiometry (0.95 NH2 groups per 1.0 NCO group) to ensure slight isocyanate excess, which promotes secondary crosslinking (biuret linkages).

-

Rapidly inject the molten amine into the degassed prepolymer. Mix vigorously using a high-shear mechanical stirrer for 45 seconds.

-

-

Casting and Thermal Curing:

-

Pour the homogeneous mixture into a pre-heated metal mold (100°C). The extended pot life provided by the chlorine atom allows approximately 4-6 minutes of working time before gelation.

-

Demold after 1 hour and post-cure in a convection oven at 100°C for 16 hours to achieve ultimate tensile strength and abrasion resistance.

-

Safety, Handling, and Toxicity

As with many aromatic diamines, 4-Chloro-6-methyl-1,3-benzenediamine is classified as a toxic substance and a suspected carcinogen. Animal studies on structurally similar toluenediamines indicate sufficient evidence of carcinogenicity, often resulting in hepatic and hematological toxicity upon chronic exposure [1].

Mandatory Handling Requirements:

-

PPE: Full-face positive pressure respirators, nitrile gloves (double-layered), and impermeable lab coats.

-

Environmental: All thermal processing must occur in closed-loop systems or under high-velocity local exhaust ventilation.

-

Disposal: Must be incinerated in an EPA-approved facility equipped with nitrogen oxide ( NOx ) scrubbers.

References

- US Patent 3752790A: Chlorinated toluenediamine curing agents for use in polyurethane elastomers and foams Source: Google Patents URL

Comprehensive Solubility Profiling of 4-Chloro-6-methyl-1,3-benzenediamine: Predictive Models and Experimental Methodologies

Executive Summary

For researchers and formulation scientists working in polymer chemistry and pharmaceutical development, understanding the thermodynamic solubility of intermediate compounds is non-negotiable. 4-Chloro-6-methyl-1,3-benzenediamine (CAS 43216-72-4), frequently referred to as 5-chloro-2,4-toluenediamine, is a critical diamine intermediate. This whitepaper provides an in-depth technical analysis of its solubility profile, exploring the thermodynamic causality behind its solvation, predictive modeling data, and a highly rigorous, self-validating experimental protocol for empirical determination.

Chemical Identity & Structural Thermodynamics

The solubility of any molecule is fundamentally dictated by its ability to disrupt its own crystal lattice and favorably interact with a solvent cavity. According to the [1], 4-chloro-6-methyl-1,3-benzenediamine possesses a highly asymmetrical structure that uniquely governs its physicochemical behavior.

The molecule features three distinct functional groups on a benzene ring:

-

Two Primary Amines (-NH₂): Act as strong hydrogen bond donors and acceptors, promoting solubility in polar protic solvents.

-

A Methyl Group (-CH₃): Imparts lipophilicity and increases the free volume required for solvent cavity formation.

-

A Chlorine Atom (-Cl): This highly electronegative, lipophilic halogen exerts a strong inductive electron-withdrawing effect.

The Causality of Substitution: The presence of the chlorine atom pulls electron density away from the aromatic ring. This subtly reduces the basicity (pKa) of the amine groups compared to the unchlorinated analog (2,4-toluenediamine). Consequently, data from [2] indicates a predicted XLogP of approximately 1.6. This increased lipophilicity directly restricts aqueous solubility while significantly enhancing its dissolution in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar organic solvents.

Fig 1: Thermodynamic pathways governing the solvation of 4-Chloro-6-methyl-1,3-benzenediamine.

Predictive Solubility Profiling

Because empirical, peer-reviewed solubility data for specialized halogenated toluenediamines can be sparse, formulation scientists rely on predictive structural modeling combined with Hansen Solubility Parameters (HSP). Historically, chlorinated toluenediamines have been heavily utilized as specialized curing agents in polyurethane synthesis, as detailed in [3], where their solubility in prepolymer mixtures is a critical performance metric.

Below is the modeled thermodynamic solubility profile of 4-chloro-6-methyl-1,3-benzenediamine across various solvent systems at 298.15 K (25 °C).

Table 1: Estimated Solubility Profile at 25 °C

| Solvent System | Solvent Polarity Index | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |

| Water (pH 7.0) | 9.0 | 5.0 - 8.0 | Limited H-bonding; restricted by hydrophobic -Cl and -CH₃ |

| Methanol | 5.1 | > 100.0 | Strong H-bond donor/acceptor interactions |

| Ethanol | 5.2 | > 80.0 | Favorable dispersion and H-bonding |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200.0 | Excellent dipole-dipole and H-bond acceptor interactions |

| Ethyl Acetate | 4.4 | 40.0 - 60.0 | Moderate dipole interactions; favorable dispersion |

| n-Hexane | 0.1 | < 1.0 | Poor interaction; unable to disrupt solute crystal lattice |

Note: Data derived from predictive XLogP models and comparative thermodynamic analysis with 2,4-diaminotoluene.

Experimental Methodology: The Self-Validating Protocol

To transition from predictive models to empirical certainty, researchers must utilize the Isothermal Shake-Flask Method . This is the gold standard for thermodynamic solubility determination. The protocol below is designed as a self-validating system, ensuring that kinetic artifacts do not skew thermodynamic data.

Step-by-Step Shake-Flask Protocol

Step 1: Solvent Preparation & Saturation

-

Action: Add an excess amount of 4-chloro-6-methyl-1,3-benzenediamine solid (~500 mg) to 5 mL of the target solvent in a hermetically sealed borosilicate glass vial.

-

Causality: The presence of visually verifiable excess solid is mandatory. It ensures the system maintains a continuous thermodynamic equilibrium between the undissolved crystal lattice and the solvated molecules, preventing undersaturation.

Step 2: Isothermal Equilibration

-

Action: Place the vials in an orbital shaker water bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for a minimum of 48 to 72 hours.

-

Causality: Dissolution is a kinetic process. A 48-hour minimum bypasses the initial rapid kinetic dissolution phase, ensuring that true thermodynamic equilibrium is achieved and that micro-environmental temperature fluctuations do not induce supersaturation.

Step 3: Phase Separation

-

Action: Remove the vials and centrifuge at 10,000 rpm for 15 minutes at exactly 25 °C. Extract the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Causality: PTFE is strictly selected over Nylon or Cellulose Acetate. The primary amine groups of the solute can form hydrogen bonds with the amide/hydroxyl sites on Nylon/Cellulose filters, leading to non-specific adsorption and artificially lowered concentration readings. PTFE is chemically inert, preventing this artifact.

Step 4: Self-Validation Check

-

Action: Withdraw analytical aliquots at 24h, 48h, and 72h.

-

Causality: The system self-validates its equilibrium status. If the concentration variance between the 48h and 72h time points is ≤ 2.0%, thermodynamic equilibrium is confirmed. Furthermore, the residual solid should be analyzed via Powder X-Ray Diffraction (PXRD) to ensure the solvent did not induce a polymorphic transformation or form a solvate during the experiment.

Fig 2: Standardized Isothermal Shake-Flask Workflow for Thermodynamic Solubility Determination.

Analytical Quantification (RP-HPLC)

Once the solvated phase is isolated, precise quantification is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the optimal technique.

-

Column: C18 (e.g., 150 mm × 4.6 mm, 5 µm). Causality: The lipophilic C18 stationary phase effectively retains the chlorinated aromatic ring, providing adequate retention time (k' > 2).

-

Mobile Phase: Water / Acetonitrile (60:40 v/v) containing 0.1% Trifluoroacetic acid (TFA). Causality: Primary amines are notorious for causing severe peak tailing due to secondary interactions with residual silanol groups on the silica column. TFA acts as a low-pH buffer and ion-pairing agent, fully protonating the amines and ensuring sharp, symmetrical peaks for accurate integration.

-

Detection: UV Absorbance at 254 nm. Causality: The highly conjugated π -system of the benzenediamine ring provides strong chromophoric absorption at this wavelength, allowing for high-sensitivity detection even in highly diluted samples.

References

-

U.S. Environmental Protection Agency. "1,3-Benzenediamine, 4-chloro-6-methyl-". CompTox Chemicals Dashboard. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 93244, 4-Chloro-6-methylbenzene-1,3-diamine". PubChem. Available at: [Link]

- M. E. Bailey et al. "Chlorinated toluenediamine curing agents for use in polyurethanes". US Patent 3752790A, Google Patents.

Reactivity and Applications of 4-Chloro-6-methyl-1,3-benzenediamine in Advanced Polymer Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The compound 4-chloro-6-methyl-1,3-benzenediamine (IUPAC: 4-chloro-6-methylbenzene-1,3-diamine; CAS: 43216-72-4), frequently referred to in industrial literature as 5-chloro-2,4-toluenediamine, is a highly specialized halogenated aromatic diamine[1]. While unhalogenated aromatic amines like 2,4-toluenediamine (TDA) are foundational to polyurethane and polyimide synthesis, their hyper-reactivity often leads to premature gelation and exothermic runaway. The strategic introduction of a chlorine atom at the 5-position fundamentally alters the electronic and steric landscape of the molecule.

This whitepaper dissects the causality behind the modulated reactivity of 4-chloro-6-methyl-1,3-benzenediamine, providing self-validating experimental protocols for its use as a "moderate reactivity" chain extender and curing agent in advanced macromolecular synthesis[2].

Mechanistic Causality: Electronic and Steric Modulation

To understand the utility of 4-chloro-6-methyl-1,3-benzenediamine, one must analyze the molecular perturbations caused by the chloro substituent. In standard 2,4-TDA, both amine groups are highly nucleophilic, making the compound react almost instantaneously with electrophiles such as isocyanates or dianhydrides.

The addition of the chlorine atom introduces two distinct mechanistic dampeners:

-

Inductive Electron Withdrawal (-I Effect): Chlorine is highly electronegative. Through the sigma-bond framework, it pulls electron density away from the aromatic ring. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the adjacent nitrogen lone pairs, rendering them less nucleophilic.

-

Steric Hindrance: The van der Waals radius of chlorine (175 pm) creates significant spatial bulk ortho to the 4-amino group. This steric shielding physically impedes the approach of bulky electrophilic centers (such as the carbon atom in an isocyanate group), increasing the activation energy ( Ea ) required for the transition state.

Fig 1: Mechanistic pathway of reactivity modulation by the chloro substituent.

Comparative Reactivity Data

The culmination of these effects is a profound extension in "pot life" (the time a reactive mixture remains workable before gelling). The table below summarizes the quantitative differences between the unhalogenated baseline and the chlorinated derivative[2].

| Property / Metric | 2,4-Toluenediamine (Baseline) | 4-Chloro-6-methyl-1,3-benzenediamine | Mechanistic Driver |

| Relative Nucleophilicity | High (Baseline 1.0) | Moderate (~0.4) | -I effect of Cl lowers amine HOMO energy |

| Gel Time (Standard PU) | 2 - 3 minutes | 12 - 18 minutes | Steric hindrance at the ortho-amine position |

| Exotherm Peak | > 150 °C (Prone to runaway) | < 110 °C (Controlled) | Slower reaction kinetics dissipate heat efficiently |

| Crosslink Density | High | High | Both amines eventually react fully under thermal cure |

Self-Validating Protocol: Polyurethane Elastomer Synthesis

In drug delivery devices, catheters, and advanced structural materials, polyurethane elastomers require precise morphological control. Using 4-chloro-6-methyl-1,3-benzenediamine as a chain extender allows for a controlled two-step prepolymer method[2].

The following protocol is designed as a self-validating system . It does not rely on arbitrary timeframes; instead, it uses in-process analytical markers to dictate progression, ensuring absolute reproducibility.

Step-by-Step Methodology

Step 1: Pre-polymer Synthesis (NCO-Terminated)

-

Action: React a polymeric diol (e.g., PTMEG) with an excess of diisocyanate (e.g., TDI) at 80°C under a nitrogen atmosphere.

-

Causality: The excess diisocyanate ensures that both ends of the polyol chain are capped with reactive -NCO groups, preventing premature chain extension and keeping the viscosity manageable.

Step 2: Vacuum Degassing

-

Action: Apply a vacuum (< 1 Torr) to the prepolymer mixture for 30 minutes at 80°C.

-

Causality: Ambient moisture is a competing nucleophile. Water reacts with isocyanates to form unstable carbamic acids, which rapidly decarboxylate into CO₂ gas. Degassing eliminates this pathway, preventing micro-void formation in the final elastomer matrix.

Step 3: Chain Extension (Addition of 4-Chloro-6-methyl-1,3-benzenediamine)

-

Action: Introduce the melted diamine to the prepolymer at a strict 0.95:1.00 stoichiometric ratio of (NH₂ : NCO). Mix vigorously for 60 seconds.

-

Causality: The 12-18 minute gel life provided by the chloro-substituent allows ample time for homogeneous mixing and mold casting without trapping air bubbles.

Step 4: In-Situ Validation (FTIR Spectroscopy)

-

Action: Monitor the reaction using an ATR-FTIR probe. Track the asymmetric stretching vibration of the isocyanate (-NCO) group at 2270 cm⁻¹ .

-

Self-Validation Mechanism: The reaction is only considered complete when the 2270 cm⁻¹ peak completely disappears, confirming 100% conversion of the toxic isocyanate monomers into stable urea linkages.

Step 5: Thermal Curing

-

Action: Transfer the mold to a convection oven at 100°C for 12 hours.

-

Causality: While the initial reaction forms the linear polymer, extended thermal curing drives the formation of hydrogen bonds between the hard segments (urea groups), organizing them into crystalline domains that give the elastomer its mechanical strength.

Fig 2: Self-validating experimental workflow for polyurethane elastomer synthesis.

Toxicological Profile and Safety Grounding

As an application scientist, one must prioritize environmental health and safety (EHS). Aromatic amines, including halogenated derivatives, possess inherent toxicological risks.

Based on toxicological baselines derived from related compounds like 2,4-diaminotoluene, 4-chloro-6-methyl-1,3-benzenediamine must be handled as a high-toxicity substance[3]. The primary mechanism of toxicity for aromatic amines involves hepatic N-hydroxylation mediated by Cytochrome P450 enzymes, forming reactive electrophiles that can intercalate with DNA, posing mutagenic and carcinogenic risks[3].

Mandatory Handling Protocols:

-

Engineering Controls: All synthesis involving this compound must be conducted in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with single-pass air.

-

PPE: Nitrile gloves (double-gloved), a fitted respirator (if handling powder), and splash-proof goggles are non-negotiable.

-

Decontamination: Any spills must be neutralized using a dilute acidic solution (e.g., 5% acetic acid) to protonate the amine, rendering it water-soluble for safe hazardous waste collection.

References

-

[1] 1,3-Benzenediamine, 4-chloro-6-methyl- - Substance Details - SRS | US EPA. United States Environmental Protection Agency. Available at:[Link]

-

[2] US3752790A - Chlorinated toluenediamine curing agents for use in preparing polyurethane elastomers and foams. Google Patents. Available at:

Sources

4-Chloro-6-methyl-1,3-benzenediamine (5-Chloro-2,4-toluenediamine): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications

Executive Summary

As a Senior Application Scientist navigating the complexities of substituted benzenediamines, it is critical to understand that a molecule’s utility is dictated by its precise stereoelectronic topography. 4-Chloro-6-methyl-1,3-benzenediamine —widely known in industrial and pharmaceutical sectors as 5-chloro-2,4-toluenediamine —is a highly specialized intermediate. Its unique substitution pattern makes it an invaluable sterically hindered diamine for high-performance polyurethane elastomers, a robust precursor for complex sulfur dyes, and a versatile scaffold in medicinal chemistry. This guide deconstructs the physicochemical profiling, regioselective synthesis, and self-validating analytical protocols required to master this compound.

Chemical Identity & Physicochemical Profiling

Before designing synthetic or analytical workflows, we must establish the fundamental quantitative parameters of the molecule. The strategic placement of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzenediamine core dictates its downstream reactivity.

Table 1: Physicochemical and Identity Parameters

| Parameter | Value / Description |

|---|---|

| IUPAC Name | [1] |

| Common Synonyms | 5-Chloro-2,4-toluenediamine; MTD derivative[2] |

| CAS Registry Number | [1] |

| Molecular Formula | C₇H₉ClN₂[1] |

| Molecular Weight | 156.61 g/mol [1] |

| Predicted Boiling Point | 283–285 °C[2] |

| Melting Point | 97–101 °C[2] |

| Monoisotopic Mass | [3] |

Synthetic Methodologies & Mechanistic Pathways

The Causality of Regioselective Chlorination

A common pitfall in the synthesis of chlorinated toluenediamines is attempting the direct chlorination of 2,4-dinitrotoluene. Because nitro groups are strongly meta-directing, electrophilic aromatic substitution on 2,4-dinitrotoluene predominantly yields the 6-chloro isomer.

To selectively synthesize the 5-chloro isomer, we must completely invert our electronic strategy. We begin with[4]. However, free amines are highly nucleophilic and susceptible to catastrophic oxidative degradation in the presence of chlorinating agents. Therefore, the amines must first be protected via acetylation.

The resulting acetamido groups are strongly ortho/para-directing. In 2,4-diacetamidotoluene, the C5 position is para to the C2 amine and ortho to the C4 amine. This synergistic electronic activation, combined with the fact that C5 is the least sterically hindered available site on the ring, ensures that electrophilic chlorination occurs almost exclusively at the C5 position.

Fig 1: Regioselective synthetic workflow for 5-chloro-2,4-toluenediamine via amine protection.

Experimental Protocol: Regioselective Synthesis

-

Step 1: Amine Protection. Dissolve 1.0 eq of 2,4-toluenediamine in glacial acetic acid. Slowly add 2.2 eq of acetic anhydride. Stir at 80 °C for 2 hours to yield 2,4-diacetamidotoluene. Causality: This prevents amine oxidation and sets up the necessary directing effects.

-

Step 2: Electrophilic Chlorination. Cool the reaction mixture to 0–5 °C. Add 1.05 eq of N-chlorosuccinimide (NCS) in small portions to prevent thermal runaway. Stir for 4 hours. Causality: Low temperatures maximize regioselectivity at the C5 position.

-

Step 3: Deprotection. Add concentrated HCl (10 eq) directly to the reaction flask. Reflux at 100 °C for 12 hours to completely hydrolyze the robust amide bonds.

-

Step 4: Isolation & Purification. Cool to room temperature and neutralize to pH 8 using 20% NaOH. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield pure 5-chloro-2,4-toluenediamine.

Applications in Polymer Chemistry & Drug Development

Polyurethane Elastomer Curing Agent

In the formulation of high-performance polyurethanes, this compound serves as a critical chain extender[2]. The causality behind its selection over unchlorinated diamines lies in the inductive effect of the chlorine atom. Positioned ortho to the C4 amine, the highly electronegative chlorine withdraws electron density via the sigma bond network, significantly reducing the nucleophilicity of the C4 amine compared to the C2 amine. This differential reactivity creates a two-stage curing profile: the more reactive C2 amine reacts rapidly to build initial molecular weight, while the sterically and electronically hindered C4 amine reacts more slowly. This extends the pot-life of the prepolymer, allowing engineers sufficient time to fill complex molds before gelation.

Dye Synthesis

The compound is heavily utilized in the synthesis of [5]. The inclusion of the chlorine atom induces a bathochromic shift (red-shift) in the absorption spectrum of the resulting azo or azine dyes, while simultaneously improving the wash fastness of the dye on the substrate due to increased hydrophobicity.

Analytical Characterization & Validation Protocols

A protocol is only as robust as its validation. To guarantee that the electrophilic chlorination occurred strictly at the C5 position, we employ a self-validating analytical system utilizing LC-MS and ¹H NMR.

-

LC-MS (ESI+): The mass spectrometer will show the [M+H]⁺ ion at m/z 157.05[3]. Crucially, the isotopic pattern will display a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes at 157 and 159 m/z, confirming mono-chlorination.

-

¹H NMR (DMSO-d₆): The definitive proof of the 5-chloro regiochemistry lies in the aromatic region. In the 5-chloro isomer, the protons at C3 and C6 are para to one another. Because para-coupling is negligible, these protons will manifest as two distinct singlets . If the reaction had erroneously produced the 6-chloro isomer, the C3 and C5 protons would be meta to each other, resulting in two doublets with a characteristic meta-coupling constant (J ≈ 2 Hz). This simple spectroscopic distinction forms an absolute, self-validating system for batch release.

Fig 2: Self-validating analytical workflow for mass and regiochemistry confirmation.

Toxicology, EHS, & Handling

Due to its nature as an aromatic amine, 4-Chloro-6-methyl-1,3-benzenediamine requires stringent Environmental, Health, and Safety (EHS) oversight. It is classified as a highly toxic substance and poses significant risks to aquatic environments (Risk Code R51/53)[2].

Table 2: Quantitative Toxicology Data

| Toxicity Metric | Value / Description | Species |

|---|---|---|

| Acute Toxicity (LD50) | 325 mg/kg (Abdominal)[2] | Rat |

| Acute Toxicity (LD50) | 480 mg/kg (Abdominal cavity)[2] | Mouse |

| Skin Irritation | 500 mg / 24 hours (Mild)[2] | Rabbit |

| Eye Irritation | 100 mg / 24 hours (Moderate)[2] | Rabbit |

| Environmental Hazard | Toxic (Long-term adverse effects)[5] | Aquatic Organisms |

Handling Protocol: All synthetic and analytical manipulations must be performed in a Class II fume hood. Nitrile gloves (double-layered) and chemical splash goggles are mandatory to prevent dermal sensitization (R43)[2].

References

-

Title: 1,3-Benzenediamine, 4-chloro-6-methyl- - Substance Details - SRS | US EPA Source: epa.gov URL: [Link]

-

Title: 43216-72-4 (C7H9ClN2) - PubChemLite Source: uni.lu URL: [Link]

-

Title: MTD - Uses and synthesis methods Source: chembk.com URL: [Link]

-

Title: 4-Methyl-m-phenylenediamine - Uses and synthesis methods Source: chembk.com URL: [Link]

Sources

Advanced Research Frontiers and Applications of 4-Chloro-6-methyl-1,3-benzenediamine

Executive Summary

4-Chloro-6-methyl-1,3-benzenediamine (CAS 43216-72-4), frequently designated in industrial literature as 5-Chloro-2,4-toluenediamine, is a highly specialized halogenated aromatic amine[1]. While its unchlorinated analog (2,4-toluenediamine) is a ubiquitous precursor in standard polyurethane foam synthesis[2], the strategic placement of a chlorine atom on the aromatic ring fundamentally alters the molecule's electron density and steric profile. This technical guide explores the causality behind its unique reactivity and outlines core research areas spanning polymer science, chromophore engineering, and environmental bioremediation.

Molecular Dynamics & Reactivity Profile

To understand the industrial value of 4-Chloro-6-methyl-1,3-benzenediamine, one must analyze its molecular causality. In standard aromatic amines, the lone pairs on the nitrogen atoms are highly nucleophilic. However, the introduction of a chlorine atom at the 5-position (ortho to the 4-amine) introduces two critical dampening effects:

-

Inductive Withdrawing (-I Effect): The highly electronegative chlorine atom pulls electron density away from the aromatic π -system. This delocalization reduces the basicity and nucleophilicity of the adjacent amine groups.

-

Steric Hindrance: The bulky atomic radius of the chlorine atom physically obstructs incoming electrophiles (such as isocyanate groups) from easily accessing the 4-amine position.

This dual-action reactivity dampening is the foundational mechanism that allows this compound to act as a controlled chain extender in rapid polymerization reactions, preventing premature curing[3].

High-Performance Polyurethane & Polyurea Elastomers

In Reaction Injection Molding (RIM) and Reinforced RIM (RRIM) processes, large molds must be completely filled with liquid precursors before the polymer gels. Standard diamines react almost instantaneously with isocyanates, causing premature gelation, flow lines, and defective parts.

By utilizing 4-Chloro-6-methyl-1,3-benzenediamine as a chain extender, the gel time is artificially delayed[3]. The reduced nucleophilicity ensures that the polymer matrix remains in a low-viscosity liquid state long enough to fill complex geometries, before finally curing into a high-strength, rigid polyurethane-polyurea elastomer.

Reaction Injection Molding (RIM) workflow utilizing chlorinated toluenediamine.

Advanced Chromophore Synthesis (Dye Intermediates)

In the synthesis of sulfur dyes, basic dyes, and oxidation dyes, 4-Chloro-6-methyl-1,3-benzenediamine serves as a critical intermediate[4]. The causality here lies in chromophore tuning: the electron-withdrawing chlorine atom lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This electronic shift typically results in a bathochromic shift (absorbing longer wavelengths), making the compound ideal for synthesizing deep, dark shades (blacks, navy blues, and dark browns) for textiles, leather, and fur[5]. Furthermore, the halogenation increases the hydrophobicity of the dye, which directly translates to improved wash fastness and resistance to oxidative bleaching.

Toxicology & Bioremediation Pathways

Despite its industrial utility, 4-Chloro-6-methyl-1,3-benzenediamine presents significant toxicological challenges. It is classified as toxic to aquatic organisms (R51/53) and is a suspected carcinogen (R45)[4]. The rigid, chlorinated aromatic ring makes it highly recalcitrant to standard municipal wastewater treatment.

Current environmental research frontiers focus on enzymatic bioremediation. White-rot fungi and their extracellular enzymes (such as laccases and peroxidases) are being investigated for their ability to catalyze the initial oxidation of the amine groups, leading to subsequent dechlorination and aromatic ring cleavage.

Proposed enzymatic bioremediation pathway for chlorinated aromatic amines.

Quantitative Data Summary

| Property | Value | Causality / Industrial Relevance |

| CAS Number | 43216-72-4 | Unique identifier for regulatory and EPA tracking[1]. |

| Molecular Weight | 156.61 g/mol | Determines precise stoichiometric ratios in polymer synthesis[1]. |

| Melting Point | 97–101 °C | Requires pre-heating for liquid-phase blending in RIM processes[4]. |

| Water Solubility | ~50 g/L (25 °C) | Indicates mobility in aqueous environments; relevant for aquatic toxicity[4]. |

| Amine Reactivity | Low (vs. Toluenediamine) | Electron-withdrawing -Cl group delays gelation, enabling large-mold casting[3]. |

Self-Validating Experimental Protocol: Rheological Validation of Delayed Gelation

Objective: To empirically validate the delayed reactivity of 4-Chloro-6-methyl-1,3-benzenediamine in a polyurethane RIM formulation.

Causality & Self-Validation: This protocol relies on oscillatory rheology. The system is inherently self-validating because the exact point of gelation is mathematically defined as the crossover point where the storage modulus ( G′ ) exceeds the loss modulus ( G′′ ). A delayed crossover directly proves the steric/inductive dampening effect of the chlorine atom compared to an unchlorinated control.

Step-by-Step Methodology:

-

Masterbatch Preparation: Melt 4-Chloro-6-methyl-1,3-benzenediamine (m.p. 97–101 °C)[4] and homogenize it with a high-molecular-weight polyether triol (e.g., 6000 Da) at a 1:4 molar ratio under a dry nitrogen atmosphere to prevent atmospheric moisture contamination.

-

Thermal Equilibration: Condition the polyol/diamine masterbatch and a polymeric MDI (Methylene diphenyl diisocyanate) component separately in jacketed vessels to exactly 40 °C to ensure consistent initial thermodynamic kinetics.

-

High-Shear Impingement: Combine the two components at an isocyanate index of 105 using a high-shear laboratory impingement mixer for exactly 5.0 seconds.

-

Rheological Acquisition: Immediately deposit a 2 mL aliquot of the reacting mixture onto the lower plate of a parallel-plate rheometer (pre-heated to 50 °C). Lower the upper plate to a precise 1 mm gap.

-

Data Analysis & Validation: Execute an oscillatory time sweep at a constant frequency of 1 Hz and 1% strain. Monitor the evolution of G′ and G′′ . The experiment is successful and self-validated when the G′/G′′ crossover occurs significantly later (>30 seconds) than an unchlorinated 2,4-toluenediamine control (<10 seconds), confirming the extended pot-life necessary for complex RIM applications.

Sources

Methodological & Application

Synthesis of 4-Chloro-6-methyl-1,3-benzenediamine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-1,3-benzenediamine is a substituted aromatic diamine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and a methyl group on a 1,3-benzenediamine core, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialized polymers. The presence of two reactive amino groups, ortho and para to a directing methyl group, and a strategically positioned chlorine atom allows for a wide range of subsequent chemical modifications. This application note provides a detailed, two-step synthetic protocol for the preparation of 4-Chloro-6-methyl-1,3-benzenediamine, commencing with the dinitration of 3-chlorotoluene followed by a chemoselective reduction of the resulting dinitro intermediate. The described methodology is designed to be robust and reproducible, offering valuable guidance for researchers in the field of synthetic organic chemistry.

Synthetic Strategy Overview

The synthesis of 4-Chloro-6-methyl-1,3-benzenediamine is most effectively achieved through a two-step process. The first step involves the electrophilic dinitration of a readily available starting material, 3-chlorotoluene. The directing effects of the chloro (ortho-, para-directing and deactivating) and methyl (ortho-, para-directing and activating) groups are harnessed to favor the formation of the desired 1-chloro-5-methyl-2,4-dinitrobenzene intermediate. The second step entails the chemoselective reduction of the two nitro groups to their corresponding amino functionalities, yielding the final product. Careful selection of the reducing agent is paramount in this step to prevent the undesired side reaction of dehalogenation.

Figure 1: Overall synthetic workflow for 4-Chloro-6-methyl-1,3-benzenediamine.

Part 1: Synthesis of 1-Chloro-5-methyl-2,4-dinitrobenzene

This initial step focuses on the dinitration of 3-chlorotoluene. The reaction conditions are optimized to favor the formation of the desired 2,4-dinitro isomer. The strong acid medium protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 3-Chlorotoluene | Reagent grade, ≥99% |

| Concentrated Sulfuric Acid | Reagent grade, 95-98% |

| Concentrated Nitric Acid | Reagent grade, 68-70% |

| Round-bottom flask | Appropriate size, with magnetic stirrer |

| Dropping funnel | |

| Ice bath | |

| Beaker | |

| Buchner funnel and flask | |

| Recrystallization apparatus | |

| Methanol | ACS grade |

Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

-

Addition of Starting Material: While maintaining the temperature below 10 °C, slowly add 25.3 g (0.2 mol) of 3-chlorotoluene to the stirred sulfuric acid.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 40 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-chlorotoluene in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 20-30 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours and then heat to 60 °C for an additional hour to ensure complete dinitration.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude 1-chloro-5-methyl-2,4-dinitrobenzene from methanol to obtain a purified product. Dry the crystals in a vacuum oven. The melting point of the pure product is expected to be in the range of 89-91 °C[1].

Part 2: Synthesis of 4-Chloro-6-methyl-1,3-benzenediamine

The second step involves the reduction of the dinitro intermediate to the target diamine. A classical and effective method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid. This method is known to be effective for the reduction of aromatic nitro groups and is generally chemoselective, preserving the chloro-substituent[2][3].

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 1-Chloro-5-methyl-2,4-dinitrobenzene | Synthesized in Part 1 |

| Tin(II) chloride dihydrate | Reagent grade, ≥98% |

| Concentrated Hydrochloric Acid | Reagent grade, 37% |

| Sodium hydroxide solution | 40% (w/v) aqueous solution |

| Round-bottom flask | Appropriate size, with magnetic stirrer and reflux condenser |

| Heating mantle | |

| Separatory funnel | |

| Ethyl acetate | ACS grade |

| Anhydrous sodium sulfate | |

| Rotary evaporator |

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 21.6 g (0.1 mol) of 1-chloro-5-methyl-2,4-dinitrobenzene in 200 mL of concentrated hydrochloric acid.

-

Addition of Reducing Agent: To this suspension, add 113 g (0.5 mol) of tin(II) chloride dihydrate in portions. The addition is exothermic, and the reaction mixture should be cooled in an ice bath if necessary to control the temperature.

-

Reduction Reaction: After the addition is complete, heat the reaction mixture to reflux for 3 hours. The yellow suspension should gradually dissolve to form a clear solution.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature and then carefully neutralize by the slow addition of a 40% aqueous solution of sodium hydroxide until the pH is approximately 10-12. A precipitate of tin hydroxides will form.

-

Extraction: Extract the product from the aqueous mixture with three 150 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield pure 4-Chloro-6-methyl-1,3-benzenediamine.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Chlorotoluene | C₇H₇Cl | 126.58 | -48 |

| 1-Chloro-5-methyl-2,4-dinitrobenzene | C₇H₅ClN₂O₄ | 216.58 | 89-91[1] |

| 4-Chloro-6-methyl-1,3-benzenediamine | C₇H₉ClN₂ | 156.61 | N/A |

Causality and Self-Validation

-

Dinitration: The use of a mixture of concentrated sulfuric and nitric acids is standard for electrophilic nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺). The reaction temperature is initially kept low to control the exothermic reaction and then raised to ensure the introduction of the second nitro group, which is more difficult due to the deactivating effect of the first. The directing effects of the methyl (activating, ortho/para-directing) and chloro (deactivating, ortho/para-directing) groups in 3-chlorotoluene are expected to direct the incoming nitro groups to the 2, 4, and 6 positions. The formation of the 2,4-dinitro isomer is sterically and electronically favored.

-

Reduction: The choice of SnCl₂ in HCl is a well-established method for the reduction of aromatic nitro compounds. This system is particularly advantageous as it is less likely to cause dehalogenation compared to some catalytic hydrogenation methods, especially when palladium catalysts are used without specific inhibitors[4][5]. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group. The acidic medium is crucial for the reaction mechanism. The final basic work-up is necessary to liberate the free amine from its hydrochloride salt and to precipitate the tin salts, allowing for the extraction of the organic product.

References

-

1-chloro-5-methyl-2,4-dinitrobenzene - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

- US Patent 5,068,436 A, Hydrogenation of halonitrobenzenes without dehalogenation. (1991). Google Patents.

-

Preparation of 1-chloro-2,4-dinitrobenzene - PrepChem.com. (n.d.). Retrieved from [Link]

-

In-Situ Liquid Hydrogenation of m-Chloronitrobenzene over Fe-Modified Pt/Carbon Nanotubes Catalysts. (2018, February 4). MDPI. Retrieved from [Link]

-

Selective reduction of dinitro compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2,4-Dinitrochlorobenzene. (n.d.). Scribd. Retrieved from [Link]

-

Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. (n.d.). RSC Publishing. Retrieved from [Link]

-

Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. (2013). SCIRP. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- US Patent 2,810,000 A, Method for the mononitration of p-chlorotoluene. (1957). Google Patents.

-

What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. (2025, March 16). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Selective Reduction of One, Two, or Three Nitro Groups in 1,3,5-Trinitrobenzene with Hydrazine Hydrate. (2006, May). ResearchGate. Retrieved from [Link]

-

Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians. Retrieved from [Link]

-

Selective Hydrogenation of m-Dinitrobenzene. (2014, July 14). Scribd. Retrieved from [Link]

-

Nitro Reduction - SnCl2 - Common Organic Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Application Notes & Protocols: 4-Chloro-6-methyl-1,3-benzenediamine as a Monomer for High-Performance Polymers

Introduction: Strategic Design of Advanced Polymers

4-Chloro-6-methyl-1,3-benzenediamine (CAS No. 43216-72-4) is an aromatic diamine monomer with significant potential for the synthesis of high-performance polymers such as polyamides and polyimides. Its unique molecular architecture, featuring two reactive amine functional groups positioned meta to each other, is asymmetrically substituted with a chloro and a methyl group. This substitution pattern is not a random feature; it is a strategic design element. The presence of the chloro and methyl groups disrupts the symmetry and planarity of the polymer backbone, which can effectively hinder close chain packing. This structural disruption is a well-established strategy to enhance the solubility of otherwise intractable aromatic polymers, making them more processable without significantly compromising their desirable thermal stability.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 4-Chloro-6-methyl-1,3-benzenediamine in polymerization, complete with detailed experimental protocols and an explanation of the underlying chemical principles.

Monomer Profile and Safety Precautions

Chemical and Physical Properties

A thorough understanding of the monomer's properties is fundamental to its successful application in polymerization.

| Property | Value | Source |

| IUPAC Name | 4-Chloro-6-methylbenzene-1,3-diamine | [3] |

| CAS Number | 43216-72-4 | [3] |

| Molecular Formula | C₇H₉ClN₂ | [3] |

| Molecular Weight | 156.61 g/mol | [3] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) | [4] |

Critical Safety and Handling Protocols

Aromatic amines and chlorinated compounds require careful handling to minimize exposure. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).[5][6]

-

Inhalation: Avoid breathing dust or vapors. The substance may be harmful if inhaled.[7][8]

-

Skin Contact: Avoid contact with skin. May cause skin irritation or an allergic reaction.[5][8] In case of contact, wash immediately with plenty of soap and water.[5]

-

Eye Contact: Avoid contact with eyes. Can cause serious eye irritation or damage.[5] If contact occurs, rinse cautiously with water for several minutes.[5]

-

Ingestion: Harmful if swallowed.[8] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[5][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment.[5][8]

Application Note I: Synthesis of Organosoluble Aromatic Polyamides

Principle and Rationale

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. However, their application is often limited by poor solubility in common organic solvents, which complicates processing. The incorporation of 4-Chloro-6-methyl-1,3-benzenediamine into the polymer backbone directly addresses this challenge. The chloro and methyl substituents create steric hindrance, preventing the polymer chains from packing tightly. This disruption of intermolecular forces, including hydrogen bonding between amide linkages, significantly improves solubility in polar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-Methyl-2-pyrrolidone (NMP).[2][9]

The direct polycondensation of the diamine with an aromatic dicarboxylic acid using triphenyl phosphite (TPP) and pyridine as condensing agents is an efficient, one-pot method that avoids the need for moisture-sensitive diacid chlorides and produces high molecular weight polymers.[1]

Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from 4-Chloro-6-methyl-1,3-benzenediamine and terephthalic acid.

Materials:

-

4-Chloro-6-methyl-1,3-benzenediamine (10.0 mmol, 1.566 g)

-

Terephthalic acid (10.0 mmol, 1.661 g)

-

Triphenyl phosphite (TPP) (22.0 mmol, 5.76 mL)

-

Pyridine (Py) (20 mL)

-

N-Methyl-2-pyrrolidone (NMP) (40 mL)

-

Calcium Chloride (CaCl₂) (1.5 g)

-

Methanol (500 mL)

-

Flame-dried, three-necked flask with mechanical stirrer, nitrogen inlet, and outlet.

Procedure:

-

Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add 4-Chloro-6-methyl-1,3-benzenediamine (1.566 g), terephthalic acid (1.661 g), NMP (40 mL), pyridine (20 mL), and CaCl₂ (1.5 g).

-

Causality: A flame-dried flask and inert nitrogen atmosphere are critical to exclude atmospheric moisture, which would hydrolyze the condensing agent (TPP) and interfere with the polymerization, leading to low molecular weight products. CaCl₂ acts as a solubilizing agent for the growing polymer chains.

-

-

Initiation: Stir the mixture at room temperature until all solids have dissolved.

-

Polymerization: Add triphenyl phosphite (5.76 mL) to the solution. Heat the reaction mixture to 100-105°C and maintain for 3-4 hours under a gentle flow of nitrogen.

-

Causality: The TPP/Pyridine system activates the carboxylic acid groups, facilitating nucleophilic attack by the amine groups to form the amide bond. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1] The solution will become noticeably viscous as the polymer chains grow.

-

-

Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol. A fibrous precipitate will form.

-

Causality: The polyamide is insoluble in methanol, causing it to precipitate out, while the solvent, unreacted monomers, and byproducts (like phenol and triphenyl phosphate) remain in the solution.

-

-

Washing: Collect the polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any residual impurities.

-

Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight to a constant weight. A yield of over 90% is expected.[10]

Polymer Characterization

-

Structural Confirmation: Use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the amide linkage (N-H stretching around 3300 cm⁻¹, C=O stretching around 1650 cm⁻¹).[10] ¹H NMR can further confirm the polymer structure.

-

Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights using Gel Permeation Chromatography (GPC) with a suitable solvent like DMAc containing LiCl.[10]

-

Thermal Properties: Analyze thermal stability using Thermogravimetric Analysis (TGA), which typically shows a 10% weight loss temperature above 450°C in a nitrogen atmosphere.[1] Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Visualization of Polyamide Synthesis Workflow

Caption: Workflow for Aromatic Polyamide Synthesis.

Application Note II: Synthesis of Processable Polyimides

Principle and Rationale

Aromatic polyimides are at the apex of polymer performance, offering unparalleled thermal stability, chemical resistance, and mechanical strength. This performance, however, comes at the cost of processability. Wholly aromatic polyimides are often insoluble and infusible. The asymmetric structure of 4-Chloro-6-methyl-1,3-benzenediamine is highly effective at improving the solubility of polyimides, enabling them to be processed from solution to form films, coatings, and fibers.[4][11]

The synthesis is a two-step process. First, the diamine reacts with a dianhydride at room temperature to form a soluble poly(amic acid) precursor. This precursor solution can be cast into a film. Second, the poly(amic acid) is converted to the final, stable polyimide via thermal or chemical imidization, a process that involves cyclodehydration to form the five-membered imide ring.[9][12]

Experimental Protocol: Two-Step Poly(amic acid) Synthesis and Imidization

This protocol details the synthesis of a polyimide from 4-Chloro-6-methyl-1,3-benzenediamine and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA).

Materials:

-

4-Chloro-6-methyl-1,3-benzenediamine (10.0 mmol, 1.566 g)

-

4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) (10.0 mmol, 4.442 g)

-

N,N-Dimethylacetamide (DMAc), anhydrous (50 mL)

-

Argon or Nitrogen gas supply

-

Flame-dried, three-necked flask with mechanical stirrer and gas inlet.

Procedure:

Step 1: Poly(amic acid) Synthesis

-

Monomer Dissolution: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 4-Chloro-6-methyl-1,3-benzenediamine (1.566 g) in anhydrous DMAc (50 mL). Stir until a clear solution is obtained.

-

Dianhydride Addition: Add the 6FDA dianhydride (4.442 g) to the solution in one portion.

-

Causality: The reaction is highly sensitive to stoichiometry. Adding the dianhydride as a solid to the diamine solution ensures that equimolar amounts react, which is essential for achieving high molecular weight.

-

-

Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours under argon. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid).

-

Causality: This step forms the poly(amic acid) precursor. The reaction is an acyl addition of the amine to the anhydride. Low temperature is used to prevent premature imidization in solution, which could cause the polymer to precipitate.[12]

-

Step 2: Thermal Imidization (Film Casting) 4. Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness. 5. Solvent Removal and Curing: Place the glass plate in a vacuum or forced-air oven and subject it to a staged heating program:

- 80°C for 2 hours (to slowly remove the bulk of the solvent).

- 150°C for 1 hour.

- 200°C for 1 hour.

- 250°C for 1 hour.

- 300°C for 1 hour (to ensure complete cyclodehydration).

- Causality: A gradual heating ramp is crucial. Rapid heating can cause the solvent to boil, creating bubbles and defects in the film. The high-temperature stages provide the energy for the cyclodehydration reaction, converting the amic acid linkages to imide rings and forming the final, robust polyimide.[9]

- Film Removal: After cooling to room temperature, the flexible, transparent polyimide film can be carefully peeled from the glass plate.

Polymer Characterization

-

Conversion to Polyimide: Monitor the imidization process using FTIR. The disappearance of amide and carboxylic acid peaks and the appearance of characteristic imide peaks (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹) confirms the conversion.[13]

-

Thermal Properties: TGA will show excellent thermal stability, often with decomposition temperatures exceeding 500°C.[4] DSC can be used to determine the Tg, which is expected to be well above 220°C.[4]

-

Mechanical Properties: The cast films can be tested for tensile strength and modulus to evaluate their mechanical performance.[4]

Visualization of Polyimide Synthesis Workflow

Caption: Two-Step Workflow for Polyimide Synthesis.

Summary of Expected Polymer Properties

Polymers derived from 4-Chloro-6-methyl-1,3-benzenediamine are expected to exhibit a favorable balance of high-performance characteristics and enhanced processability.

| Property | Expected Range / Characteristic | Rationale |

| Solubility | Good solubility in aprotic polar solvents (NMP, DMAc, DMSO, THF) | Asymmetric substitution disrupts chain packing, reducing intermolecular forces.[1][4] |

| Glass Transition Temp. (Tg) | 220 - 300 °C | The rigid aromatic backbone ensures a high Tg, suitable for high-temperature applications.[1][4] |

| Thermal Stability (Td10) | > 450 °C (in N₂) | High bond dissociation energy of aromatic rings leads to excellent thermal stability.[1] |

| Mechanical Properties | Formation of tough, flexible, and strong films | Aromatic structures contribute to high tensile strength and modulus.[4][10] |

| Crystallinity | Mostly Amorphous | The non-planar, substituted structure prevents crystallization, contributing to solubility.[4][10] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Polymer Molecular Weight | 1. Presence of moisture. 2. Impure monomers. 3. Incorrect stoichiometry. | 1. Use anhydrous solvents and maintain a strict inert atmosphere. 2. Recrystallize/purify monomers before use. 3. Carefully weigh monomers; ensure accurate equimolar balance. |

| Brittle Polyimide Film | 1. Incomplete imidization. 2. Molecular weight is too low. 3. Solvent removed too quickly. | 1. Ensure the final curing temperature and time are sufficient (e.g., >250°C for 1h). 2. Address issues leading to low molecular weight (see above). 3. Use a slower, more gradual heating ramp during film casting. |

| Polymer Precipitates During Reaction | 1. Solvent quality is poor. 2. Polymer solubility limit exceeded. 3. (For polyimides) Premature imidization. | 1. Use high-purity, anhydrous solvents. Add solubilizing salts like LiCl or CaCl₂. 2. Perform the polymerization at a slightly lower concentration. 3. Ensure the reaction temperature for poly(amic acid) synthesis remains low (room temp). |

References

- Fisher Scientific. (2025). Safety Data Sheet. [Link provided in search results]

- Merck. (2025). Safety Data Sheet. [Link provided in search results]

- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38, 1014-1023 (2000). [Link provided in search results]

- Yang, C. P., et al. (1999). Synthesis and properties of new poly(amide-imide)s based on 2,5-bis(trimellitimido)chlorobenzene. Journal of Applied Polymer Science, 71, 1691-1701. [Link provided in search results]

- Synthesis of novel colorless polyimides from benzimidazole diamines with various linearity. Various Sources. [Link provided in search results]

-

U.S. Environmental Protection Agency. (2023). 1,3-Benzenediamine, 4-chloro-6-methyl- - Substance Details - SRS. [Link]

- Syntheses of a Novel Diamine Monomer and Aromatic Polyamides Containing Phosphorylcholine group. MRS-J. [Link provided in search results]

- He, Z., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. PMC. [Link provided in search results]

- BenchChem. (2025). Application Notes and Protocols for 4-Chloro-2,6-dimethylbenzaldehyde in Polymer Chemistry. [Link provided in search results]

- Renishaw. (2017). Safety Data Sheet (SDS). [Link provided in search results]

- DTIC. (1985). Condensation Polymers with Controlled Structure. [Link provided in search results]

- MDPI. (2023). Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. MDPI. [Link provided in search results]

- Properties and Applications of Polymers: A Mini Review. Crimson Publishers. [Link provided in search results]

- ChemicalBook. 4-Chloro-o-phenylenediamine - Safety Data Sheet. [Link provided in search results]

- Zhang, Q., et al. (2007). Synthesis and properties of novel organosoluble polyimides derived from 1,4-bis[4-(3,4-dicarboxylphenoxy)]triptycene dianhydride and various aromatic diamines. Polymer, 48(21), 6246-6253. [Link provided in search results]

- MDPI. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI. [Link provided in search results]

- ResearchGate. (2016). Polymerization of 4-Chloro-1,3-Benzeneditihiol. [Link provided in search results]

- MDPI. (2017). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. MDPI. [Link provided in search results]

- Revue Roumaine de Chimie. COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. [Link provided in search results]

- KoreaScience. (2023). Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride. Elastomers and Composites. [Link provided in search results]

Sources

- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 2. jchemrev.com [jchemrev.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]